- Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins, Journal of Organic Chemistry, 1984, 49(22), 4226-37
Cas no 92013-10-0 (2-Propyl-2,3-dihydro-1H-inden-1-one)
92013-10-0 structure
Product Name:2-Propyl-2,3-dihydro-1H-inden-1-one
CAS 번호:92013-10-0
MF:C12H14O
메가와트:174.238963603973
MDL:MFCD00799578
CID:800312
PubChem ID:5127352
Update Time:2025-05-20
2-Propyl-2,3-dihydro-1H-inden-1-one 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Propyl-2,3-dihydro-1H-inden-1-one
- 1H-Inden-1-one,2,3-dihydro-2-propyl-
- 2-propyl-2,3-dihydroinden-1-one
- SCHEMBL9324677
- A844123
- 2-PROPYL-1-INDANONE
- MFCD00799578
- 92013-10-0
- BS-17854
- 2-propylindan-1-one
- 2-propylindanone
- AKOS009158840
- D84138
- CS-0152401
- DTXSID10408578
- 2,3-Dihydro-2-propyl-1H-inden-1-one (ACI)
- 2-n-Propylindanone
- 2-PROPYL-1-INDANONE, 98
-
- MDL: MFCD00799578
- 인치: 1S/C12H14O/c1-2-5-10-8-9-6-3-4-7-11(9)12(10)13/h3-4,6-7,10H,2,5,8H2,1H3
- InChIKey: BHZFSMHRFRREQN-UHFFFAOYSA-N
- 미소: O=C1C2C=CC=CC=2CC1CCC
계산된 속성
- 정밀분자량: 174.10400
- 동위원소 질량: 174.104465066g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 2
- 복잡도: 197
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.1
- 토폴로지 분자 극성 표면적: 17.1Ų
실험적 성질
- 밀도: 1.023 g/mL at 25 °C(lit.)
- 비등점: 65 °C/0.07 mmHg(lit.)
- 플래시 포인트: 113 °C
- 굴절률: n20/D 1.537(lit.)
- PSA: 17.07000
- LogP: 2.84170
2-Propyl-2,3-dihydro-1H-inden-1-one 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079000795-25g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 25g |
$810.00 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38235-5g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 5g |
¥807.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38235-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 1g |
¥162.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX287-200mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 200mg |
212.0CNY | 2021-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX287-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 1g |
639.0CNY | 2021-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX287-50mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 50mg |
94.0CNY | 2021-07-09 | |
| A2B Chem LLC | AC83215-10g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 10g |
$168.00 | 2024-07-18 | |
| eNovation Chemicals LLC | D751608-100mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 100mg |
$55 | 2024-06-07 | |
| eNovation Chemicals LLC | D751608-250mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 250mg |
$55 | 2024-06-07 | |
| eNovation Chemicals LLC | D751608-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 1g |
$75 | 2024-06-07 |
2-Propyl-2,3-dihydro-1H-inden-1-one 합성 방법
합성 방법 1
반응 조건
1.1 Catalysts: Lithium diisopropylamide
참조
합성 방법 2
반응 조건
1.1 Reagents: Cyclopentene Catalysts: Ruthenium(1+), carbonylhydro(η6-benzene)(tricyclohexylphosphine)-, tetrafluorobo… Solvents: Toluene ; 8 h, 120 °C
참조
- Deaminative and Decarboxylative Catalytic Alkylation of Amino Acids with Ketones, Angewandte Chemie, 2013, 52(51), 13651-13655
합성 방법 3
반응 조건
1.1 Solvents: Acetic anhydride ; 5 h, 80 °C; 80 °C → 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sulfuric acid Solvents: Dimethylformamide , Water ; 1 h, 50 - 60 °C; 60 °C → 20 °C
1.5 Solvents: Dichloromethane , Water ; 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sulfuric acid Solvents: Dimethylformamide , Water ; 1 h, 50 - 60 °C; 60 °C → 20 °C
1.5 Solvents: Dichloromethane , Water ; 20 °C
참조
- Synthesis and stereochemical aspects of 2,6-disubstituted perhydroazulenes-core units for a new class of liquid crystalline materials, European Journal of Organic Chemistry, 2006, (24), 5555-5569
합성 방법 4
반응 조건
1.1 Reagents: Tris(trimethylsilyl)silane , Dipotassium phosphate Catalysts: 1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: (Trifluoromethyl)benzene ; 4 h, 110 °C
참조
- Radical-mediated C-C cleavage of unstrained cycloketones and DFT study for unusual regioselectivity, Nature Communications, 2020, 11(1),
합성 방법 5
2-Propyl-2,3-dihydro-1H-inden-1-one Raw materials
- 2,3-dihydro-1H-inden-1-one
- Valerophenone
- Cyclopentanone, 2-[(2-iodophenyl)methyl]-
- (2S)-3-amino-2-methyl-propanoic acid
2-Propyl-2,3-dihydro-1H-inden-1-one Preparation Products
2-Propyl-2,3-dihydro-1H-inden-1-one 관련 문헌
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
92013-10-0 (2-Propyl-2,3-dihydro-1H-inden-1-one) 관련 제품
- 83-33-0(2,3-dihydro-1H-inden-1-one)
- 24623-20-9(6-Methyl-1-indanone)
- 4600-82-2(5-Ethyl-2,3-dihydro-1H-inden-1-one)
- 1785-95-1(2-Benzoyl-1,3-indandione)
- 16618-72-7(3-Phenyl-1-indanone)
- 4593-38-8(5-Methyl-1-indanone)
- 6072-57-7(3-Methyl-2,3-dihydro-1H-inden-1-one)
- 17496-14-9(2-methylindan-1-one)
- 24644-78-8(4-Methyl-2,3-dihydro-1H-inden-1-one)
- 1590-08-5(2-methyl-1,2,3,4-tetrahydronaphthalen-1-one)
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